molecular formula C6H5FN4 B12095380 6-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine

6-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine

Cat. No.: B12095380
M. Wt: 152.13 g/mol
InChI Key: PWNBZALNJPHVKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine typically involves the reaction of pyrrole derivatives with various reagents. One common method includes the use of pyrrole, chloramine, and formamidine acetate . The reaction conditions often require low temperatures and the presence of catalysts such as BF₃·Et₂O .

Industrial Production Methods: For industrial-scale production, the synthesis is optimized for higher yields and safety. The process involves a two-vessel operation where pyrrole is reacted with chloramine and formamidine acetate, followed by purification steps to obtain the final product . This method ensures a yield of approximately 55% .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydride, chloramine.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

6-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

Properties

Molecular Formula

C6H5FN4

Molecular Weight

152.13 g/mol

IUPAC Name

6-fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine

InChI

InChI=1S/C6H5FN4/c7-4-1-5-6(8)9-3-10-11(5)2-4/h1-3H,(H2,8,9,10)

InChI Key

PWNBZALNJPHVKF-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC=NN2C=C1F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.